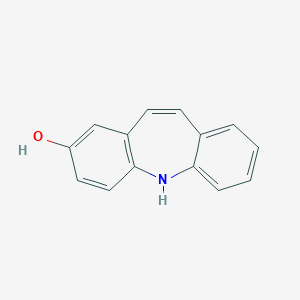

2-Hydroxyiminostilbene

説明

特性

IUPAC Name |

11H-benzo[b][1]benzazepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15-14/h1-9,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCUOSGTQJAUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344814 | |

| Record name | 2-Hydroxyiminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81861-18-9 | |

| Record name | 2-Hydroxyiminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081861189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyiminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYIMINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K78KH13GVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxyiminostilbene synthesis from 2-hydroxycarbamazepine

An In-Depth Technical Guide to the In Vitro Enzymatic Synthesis of 2-Hydroxyiminostilbene from 2-Hydroxycarbamazepine

Abstract

This technical guide provides a comprehensive framework for the synthesis of 2-hydroxyiminostilbene (2-OHIS) via the enzymatic oxidation of its direct precursor, 2-hydroxycarbamazepine. This transformation is not a conventional synthetic chemical reaction but a critical bioactivation pathway in the metabolism of carbamazepine, a widely used anticonvulsant drug. The protocol and mechanistic insights detailed herein are geared towards researchers, toxicologists, and drug development professionals investigating the formation of reactive metabolites. This document elucidates the central role of cytochrome P450 enzymes, provides a detailed in vitro protocol for generating 2-OHIS using human liver microsomes, outlines state-of-the-art analytical methods for product identification and quantification, and discusses the causality behind key experimental choices.

Introduction: Contextualizing the Synthesis

Carbamazepine (CBZ) is an essential medication for treating epilepsy and neuropathic pain.[1] Its metabolism in the human body is complex, involving multiple enzymatic pathways that produce a variety of metabolites.[2] Among these, 2-hydroxycarbamazepine is a significant product of aromatic hydroxylation. This metabolite, however, is not an endpoint. It serves as a substrate for further oxidation, leading to the formation of potentially reactive species.[3][4]

This guide focuses on the subsequent, crucial biotransformation: the conversion of 2-hydroxycarbamazepine to 2-hydroxyiminostilbene (2-OHIS). This step is of high scientific interest as 2-OHIS is an intermediate in a bioactivation pathway proposed to be linked to the idiosyncratic toxicity and hypersensitivity reactions sometimes associated with carbamazepine therapy.[3][5] Understanding and controlling the generation of 2-OHIS is therefore paramount for toxicological studies. The "synthesis" described here is an in vitro enzymatic process that mimics the conditions found in the human liver, providing a reliable method for producing 2-OHIS for analytical and further experimental use.

Part 1: The Biochemical Reaction Mechanism

The conversion of 2-hydroxycarbamazepine to 2-OHIS is an oxidation reaction catalyzed predominantly by the human cytochrome P450 (P450) enzyme system.[3]

The Role of Cytochrome P450 3A4 (CYP3A4)

Extensive research using human liver microsomes (HLMs) and panels of cDNA-expressed recombinant P450 enzymes has unequivocally identified CYP3A4 as the primary catalyst for this reaction.[3][4] Studies have shown that the rate of 2-OHIS formation correlates significantly with CYP3A4 activity and is markedly inhibited by specific CYP3A inhibitors.[4] While other isoforms like CYP1A1 and CYP2C19 can contribute, their catalytic activity is more than tenfold lower than that of CYP3A4.[4]

The causality for this specificity lies in the structure of the CYP3A4 active site, which accommodates the 2-hydroxycarbamazepine molecule in an orientation favorable for oxidation at the dihydrodibenzazepine bridge. This enzymatic process is a key step in a proposed bioactivation scheme where 2-OHIS is an intermediate. It is important to note that 2-OHIS can be further oxidized to the highly reactive carbamazepine iminoquinone (CBZ-IQ), a species implicated in protein binding and potential cellular toxicity.[3][5]

Part 2: Experimental Protocol for In Vitro Synthesis

This protocol is a self-validating system designed to reliably generate and quantify 2-OHIS. It is adapted from methodologies established in peer-reviewed literature for studying P450-mediated drug metabolism.[3][4]

Experimental Workflow Diagram

Materials and Reagents

-

Substrate: 2-Hydroxycarbamazepine (≥98% purity)

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP3A4 supersomes.

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

Cofactor System (NADPH Regeneration):

-

NADP+

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

Magnesium Chloride (MgCl₂)

-

-

Termination/Extraction Solvent: Acetonitrile, HPLC grade.

-

Internal Standard (Optional): A structurally similar compound not present in the reaction matrix.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of 2-hydroxycarbamazepine in a suitable organic solvent (e.g., methanol or DMSO). The final concentration of organic solvent in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity.

-

Prepare the NADPH regenerating system in phosphate buffer.

-

-

Incubation Setup (Performed in triplicate):

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer (pH 7.4).

-

Human Liver Microsomes (final protein concentration typically 0.2-0.5 mg/mL).

-

NADPH regenerating system.

-

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the 2-hydroxycarbamazepine substrate to the pre-warmed mixture. The final substrate concentration should be chosen based on kinetic parameters, typically around the Michaelis-Menten constant (Kₘ) for optimal rate measurement.

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

Part 3: Product Identification and Quantification

Due to the complex biological matrix and the potential for multiple metabolites, highly selective and sensitive analytical techniques are required for the unambiguous identification of 2-OHIS.

Primary Analytical Technique: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the definitive method for this application.[3][6]

-

Chromatography (HPLC): A reverse-phase C18 column is typically used to separate 2-OHIS from the parent compound, other metabolites, and matrix components. A gradient elution with mobile phases like water with formic acid and acetonitrile is common.[7]

-

Mass Spectrometry (MS/MS):

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity. The instrument will be set to detect the specific mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ for 2-OHIS. Further fragmentation (MS/MS) can confirm the identity by monitoring characteristic product ions.

-

Data Presentation

All quantitative data should be summarized for clarity. The following tables provide examples of expected data.

Table 1: Physicochemical and Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| 2-Hydroxycarbamazepine[2] | C₁₅H₁₂N₂O₂ | 252.27 | 253.1 |

| 2-Hydroxyiminostilbene [8] | C₁₄H₁₁NO | 209.24 | 210.1 |

Table 2: Representative Kinetic Parameters for 2-OHIS Formation

| Enzyme System | Apparent Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Source |

|---|---|---|---|

| Human Liver Microsomes | ~150-200 | Varies by HLM batch | [4] |

| Recombinant CYP3A4 | ~180 | Varies by expression system | [4] |

(Note: These are approximate values from literature and should be determined experimentally for the specific system used.)

Conclusion

The synthesis of 2-hydroxyiminostilbene from 2-hydroxycarbamazepine is a critical biotransformation with significant implications for drug safety and toxicology. This guide provides a robust, scientifically-grounded framework for the in vitro enzymatic generation of this key metabolite. By leveraging the catalytic specificity of CYP3A4 in a controlled system, researchers can reliably produce 2-OHIS for analytical standard purposes and further investigation into its downstream effects. The successful application of the detailed protocol and analytical methods will empower scientists to better understand the complex metabolic pathways of carbamazepine and other xenobiotics.

References

-

Scheme for the synthesis of 2-hydroxycarbamazepine. ResearchGate. Available from: [Link]

-

2-Hydroxycarbamazepine | C15H12N2O2 | CID 129274. PubChem, National Institutes of Health. Available from: [Link]

-

Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene. ResearchGate. Available from: [Link]

-

Design and Synthesis of Some Carbamazepine Derivatives Using Several Strategies. ResearchGate. Available from: [Link]

-

Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. National Institutes of Health. Available from: [Link]

-

Highly Sensitive Determination of Carbamazepine and Oxcarbazepine and Identification of Their Degradation Products in Material Evidences and Human Cadaveric Liver by Gas Chromatography–Mass Spectrometry. ResearchGate. Available from: [Link]

-

2-Hydroxyiminostilbene | C14H11NO | CID 13103864. PubChem, National Institutes of Health. Available from: [Link]

-

Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia. National Institutes of Health. Available from: [Link]

-

Metabocard for 2-Hydroxyiminostilbene (HMDB0060652). Human Metabolome Database. Available from: [Link]

-

Kinetics Modelling of an Environmentally Friendly Carbamazepine Synthesis via Urea and Iminostilbene in Batch and Continuous. OSTI.GOV. Available from: [Link]

- Process for producing carbamazepine. Google Patents.

-

Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available from: [Link]

-

What Has Carbamazepine Taught Crystal Engineers? ACS Publications. Available from: [Link]

-

Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. PubMed. Available from: [Link]

-

Crystallization of Carbamazepine in Proximity to Its Precursor Iminostilbene and a Silica Surface. National Institutes of Health. Available from: [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. 2-Hydroxycarbamazepine | C15H12N2O2 | CID 129274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]

- 8. 2-Hydroxyiminostilbene | C14H11NO | CID 13103864 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Hydroxyiminostilbene

This guide provides a comprehensive technical overview of 2-Hydroxyiminostilbene (2-OHIS), a significant metabolite and intermediate in the context of carbamazepine bioactivation. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its chemical properties, stability, and analytical methodologies. Given that direct, extensive studies on isolated 2-OHIS are limited, this guide integrates data from its parent compounds, iminostilbene and carbamazepine, and general principles of oxime chemistry to provide a holistic and field-relevant perspective.

Introduction to 2-Hydroxyiminostilbene

2-Hydroxyiminostilbene (2-OHIS) is a metabolite of 2-hydroxycarbamazepine, which itself is a metabolite of the widely used anticonvulsant drug, carbamazepine.[1][2] The significance of 2-OHIS lies in its proposed role as an intermediate in a bioactivation pathway that can lead to the formation of reactive metabolites.[1][2] Understanding the chemical nature and stability of 2-OHIS is therefore critical for elucidating the mechanisms of carbamazepine-induced idiosyncratic drug reactions.

The core structure of 2-OHIS is the iminostilbene scaffold, a tricyclic system that is a cornerstone in the synthesis of many pharmaceutical agents.[3][4] The introduction of a hydroxyl group at the 2-position and an oxime functionality imparts unique chemical characteristics that govern its reactivity and stability.

Core Chemical Properties

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₄H₁₀N₂O | Derived from structure |

| Molecular Weight | 222.24 g/mol | Calculated from formula |

| Appearance | Likely a yellow to orange crystalline solid | Based on the appearance of iminostilbene.[3][5] |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate; sparingly soluble in water. | Inferred from iminostilbene's solubility profile.[3][6][] |

| Melting Point | Not experimentally determined. The parent iminostilbene melts at 196-199°C.[] The presence of the hydroxyl and oxime groups would alter this. | |

| Key Functional Groups | Oxime (C=N-OH), Secondary Amine (within the azepine ring), Aromatic Rings, Hydroxyl Group | Structural analysis |

Synthesis and Spectroscopic Characterization

The synthesis of 2-OHIS is primarily discussed in the context of metabolic studies.[2] However, a plausible synthetic route can be designed based on standard organic chemistry principles, starting from a suitable precursor.

Conceptual Synthetic Workflow

A logical synthetic approach would involve the oximation of a ketone precursor, 2-hydroxy-iminostilbenone. The general reaction of a ketone with hydroxylamine to form an oxime is a well-established transformation.[8]

Caption: Conceptual workflow for the synthesis of 2-Hydroxyiminostilbene.

Spectroscopic Characterization

The structural confirmation of 2-OHIS would rely on a combination of spectroscopic techniques. The expected signatures are based on the analysis of related oxime-containing compounds.[8][9][10]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton of the stilbene bridge, the NH proton of the azepine ring, and a characteristic downfield singlet for the oxime OH proton. The presence of E/Z isomers is possible for the oxime, which could result in two sets of signals.[9]

-

¹³C NMR Spectroscopy : The carbon spectrum would show signals for the aromatic carbons, the vinyl carbons, and a characteristic signal for the C=N carbon of the oxime group. The chemical shift of the iminic carbon is sensitive to the stereochemistry.[9]

-

Infrared (IR) Spectroscopy : Key absorptions would include a broad O-H stretch for the oxime hydroxyl group (typically 3100-3600 cm⁻¹), a C=N stretch (around 1620-1685 cm⁻¹), and N-O and C-O stretching bands.[8]

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 222.24. Fragmentation patterns would likely involve the loss of hydroxyl and other small fragments.

Chemical Stability and Degradation Pathways

The stability of 2-OHIS is a critical factor in its biological activity and toxicological profile. The oxime functional group is known to be susceptible to hydrolysis, especially under acidic conditions.[11][12]

Factors Influencing Stability

-

pH : Oximes are generally more stable than hydrazones but are still prone to acid-catalyzed hydrolysis, which would revert the oxime back to the corresponding ketone and hydroxylamine.[11][12][13] They tend to be relatively stable in neutral to slightly basic conditions.[13]

-

Temperature : Elevated temperatures can accelerate degradation. For instance, the parent compound of carbamazepine, iminostilbene, can be a degradation product during high-temperature processing like hot melt extrusion.[14] Similar thermal lability could be expected for 2-OHIS.

-

Oxidation : The iminostilbene ring system and the hydroxyl group are susceptible to oxidation. In a biological context, cytochrome P450 enzymes, particularly CYP3A4, are responsible for the oxidation of 2-hydroxycarbamazepine to 2-OHIS.[1][2] This enzymatic oxidation can proceed further to form a reactive iminoquinone species.[1]

-

Light : Many tricyclic compounds, including antidepressants with similar structures, are known to undergo photodegradation.[15] Therefore, exposure to UV or visible light could potentially lead to the degradation of 2-OHIS.

Proposed Degradation Pathway

The primary degradation pathway of concern for 2-OHIS, particularly in a biological system, is its oxidation to a reactive iminoquinone intermediate. This pathway is significant as the iminoquinone is an electrophilic species capable of forming covalent adducts with cellular macromolecules, which is a proposed mechanism for carbamazepine-induced toxicity.[1]

Caption: Bioactivation pathway of 2-Hydroxyiminostilbene to a reactive metabolite.

Analytical Methodologies

The analysis of 2-OHIS, often in the presence of carbamazepine and other metabolites, requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Protocol: HPLC Analysis of Iminostilbene and Related Compounds

While a specific protocol for 2-OHIS is not detailed, methods for the parent compound, iminostilbene, provide a strong foundation. A reverse-phase HPLC (RP-HPLC) method would be appropriate.[16][17][18]

Objective: To quantify iminostilbene and related impurities in a sample. This protocol can be adapted for 2-OHIS.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 5 µm particle size, 4.6 x 250 mm)

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate buffer)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of buffer and an organic solvent like methanol or acetonitrile. A common mobile phase for related compounds is a 50:50 (v/v) mixture of buffer and methanol.[16][17]

-

Standard Solution Preparation: Accurately weigh and dissolve a reference standard of the analyte (e.g., iminostilbene) in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte. For iminostilbene, this is in the UV range.

-

-

Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.

-

Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Rationale for Method Choice: RP-HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds and their impurities. The use of a C18 column provides good separation for moderately polar to nonpolar compounds like iminostilbene and its derivatives. UV detection is suitable for these aromatic compounds.

Conclusion

2-Hydroxyiminostilbene is a chemically significant molecule in the study of carbamazepine metabolism and toxicity. While it is not as extensively characterized as its parent drug, a strong understanding of its properties and stability can be built upon the well-established chemistry of iminostilbenes and oximes. Its potential for bioactivation to a reactive iminoquinone underscores the importance of continued research into its chemical behavior in both in vitro and in vivo systems. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to further investigate this important intermediate.

References

- A Comparative Guide to the Spectroscopic Analysis of Oximes Derived

- Spectroscopic Fingerprints of Oxime Ester Isomers: A Compar

- NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Request PDF.

- Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chrom

- Determination of Carbamazepine and Its Impurities Iminostilbene and Iminodibenzyl in Solid Dosage Form by Column High-Performance Liquid Chromatography.

- Hydrolytic Stability of Hydrazones and Oximes.

- Determination of Carbamazepine and Its Impurities Iminostilbene and Iminodibenzyl in Solid Dosage Form by Column High-Performance Liquid Chromatography.

- (PDF) Synthesis and Characterization of Novel Oxime Derivatives.

- Pathways of carbamazepine bioactivation in vitro: II.

- Iminostilbene: A Comprehensive Overview.

- Spectroscopic Characterization of Oxime Ligands and Their Complexes.

- Iminostilbene-d2 | C14H11N | CID 45039557. PubChem - NIH.

- Chemical Properties of Iminostilbene (CAS 256-96-2). Cheméo.

- Determination of Carbamazepine and Its Impurities Iminostilbene and Iminodibenzyl in Solid Dosage Form by Column High.

- Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chrom

- Oximes and Hydrazones in Bioconjugation: Mechanism and C

- Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. NIH.

- 256-96-2(Iminostilbene) Product Description. ChemicalBook.

- Iminostilbene | 256-96-2. ChemicalBook.

- Iminostilbene N-Carbonyl Chloride: A Key Pharmaceutical Intermediate for Carbamazepine Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journals.

- CAS 256-96-2 Iminostilbene. BOC Sciences.

- A New Industrial Process for 10-Methoxyiminostilbene: Key Intermediate for the Synthesis of Oxcarbazepine.

- (PDF) Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene.

- Hydrolytic Stability of Hydrazones and Oximes. SciSpace.

- Hydrolytic stability of hydrazones and oximes. Semantic Scholar.

- Hydrolytic stability of hydrazones and oximes. PubMed - NIH.

- Synthesis method of iminostilbene.

- A process for the preparation of iminostilbene derivatives.

- Process induced degradation of carbamazepine during hot melt extrusion. British Journal of Pharmacy.

- Process for preparing carbamazepine

- An Overview of Degradation Str

- Proposed degradation pathway of carbamazepine via photo-Fenton.

- The degradation pathways of carbamazepine in advanced oxidation process: A mini review coupled with DFT calculation.

- Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxyl

Sources

- 1. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]

- 5. Iminostilbene | 256-96-2 [chemicalbook.com]

- 6. 256-96-2 CAS MSDS (Iminostilbene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Making sure you're not a bot! [bjpharm.org.uk]

- 15. mdpi.com [mdpi.com]

- 16. Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Mechanism of 2-Hydroxyiminostilbene-Induced Hepatotoxicity

Introduction

Carbamazepine (CBZ) is a cornerstone therapeutic agent for epilepsy and neuropathic pain.[1] Despite its efficacy, its clinical use is shadowed by the risk of idiosyncratic drug-induced liver injury (DILI), a serious adverse reaction that can lead to acute liver failure.[2][3] This hepatotoxicity is not caused by the parent drug itself but is widely attributed to the formation of reactive metabolites within the liver.[4][5][6] Among these, 2-hydroxyiminostilbene (2-OHIS) has emerged as a key player in initiating the cascade of events leading to liver damage.

This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning 2-OHIS-induced hepatotoxicity. We will deconstruct the bioactivation pathway that generates this toxicant, detail the subsequent cellular and mitochondrial insults, and elucidate the critical role of the immune system in amplifying the initial injury. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of reactive metabolite-driven DILI.

Part 1: The Bioactivation Pathway of 2-Hydroxyiminostilbene

The journey from the stable parent drug, carbamazepine, to the reactive 2-OHIS is a multi-step metabolic process primarily occurring in the liver. Understanding this pathway is fundamental to comprehending the initiation of toxicity.

Metabolic Genesis: From Carbamazepine to a Reactive Intermediate

The hepatotoxicity of carbamazepine is a classic example of metabolic bioactivation.[7] The parent compound undergoes Phase I metabolism, catalyzed by cytochrome P450 (CYP) enzymes, to form various hydroxylated metabolites. A key intermediate is 2-hydroxycarbamazepine. This metabolite, however, is not the final culprit. It undergoes a crucial secondary oxidation to form 2-hydroxyiminostilbene (2-OHIS).[8]

The Central Role of Cytochrome P450 3A4

The conversion of 2-hydroxycarbamazepine to 2-OHIS is predominantly catalyzed by CYP3A4, the most abundant and versatile P450 enzyme in the human liver.[8][9][10] Studies using human liver microsomes (HLMs) and cDNA-expressed enzymes have definitively shown that CYP3A4 is the primary catalyst for this reaction, with a rate more than 10 times higher than other P450 enzymes.[8] The high expression of CYP3A4 in the liver creates a metabolic hotspot, concentrating the production of 2-OHIS in the very organ it damages.

Formation of the Ultimate Toxin: Carbamazepine Iminoquinone (CBZ-IQ)

While 2-OHIS is reactive, it is also a precursor to an even more electrophilic and unstable species: carbamazepine iminoquinone (CBZ-IQ).[8][11] The generation of CBZ-IQ from 2-OHIS represents a critical toxification step. Both 2-OHIS and CBZ-IQ are thiol-reactive, meaning they readily react with and deplete cellular nucleophiles like glutathione (GSH), a key cellular antioxidant.[8][11] This reactivity is the chemical basis for their toxicity.

Part 2: Molecular Mechanisms of Cellular Injury

The generation of electrophilic 2-OHIS and CBZ-IQ initiates a multi-pronged assault on hepatocytes, leading to direct cellular damage through covalent binding, mitochondrial impairment, and oxidative stress.

Covalent Binding and Protein Adduct Formation

The defining feature of reactive metabolites is their ability to form covalent bonds with cellular macromolecules, particularly proteins.[12] The electrophilic nature of 2-OHIS and CBZ-IQ drives their reaction with nucleophilic residues (e.g., cysteine) on liver proteins. This process, known as haptenation, creates drug-protein adducts.[13]

The formation of these adducts has two major consequences:

-

Disruption of Protein Function: Covalent modification can inactivate critical enzymes, transporters, and structural proteins, leading to a loss of cellular homeostasis.[13][14]

-

Generation of Neoantigens: The modified proteins are no longer recognized as "self" by the immune system. These neoantigens can trigger a specific immune response, which is a key feature of idiosyncratic DILI.[6][13]

Experimental Protocol 1: Detection of Protein Adducts using Immunoblotting

This protocol provides a method to detect protein adducts formed by reactive metabolites in an in vitro system using human liver microsomes.

Objective: To qualitatively or semi-quantitatively assess the formation of covalent protein adducts following the metabolic activation of a test compound.

Materials:

-

Human Liver Microsomes (HLMs)

-

Test compound (e.g., Carbamazepine)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Acetone (ice-cold)

-

SDS-PAGE sample buffer

-

Primary antibody against the hapten (if available) or against specific modified proteins.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system and membranes (PVDF or nitrocellulose)

Methodology:

-

Incubation for Metabolic Activation:

-

Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer, HLMs (e.g., 1 mg/mL protein), and the test compound at the desired concentration.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system. Include a control reaction without the NADPH system to confirm metabolism-dependent binding.

-

Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

-

Protein Precipitation and Washing:

-

Stop the reaction by adding an equal volume of ice-cold 20% TCA. This precipitates the proteins.

-

Vortex and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Wash the protein pellet three times with ice-cold acetone to remove unbound compound and metabolites. After each wash, vortex, centrifuge, and discard the supernatant.

-

After the final wash, air-dry the pellet to remove residual acetone.

-

-

Sample Preparation and SDS-PAGE:

-

Resuspend the protein pellet in SDS-PAGE sample buffer. Heat at 95°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions to separate proteins by size.

-

-

Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Self-Validation: The inclusion of a control incubation without the NADPH regenerating system is critical. A significant signal in the NADPH-containing lane and little to no signal in the control lane validates that the observed covalent binding is dependent on metabolic activation.

Mitochondrial Dysfunction

Mitochondria are exquisitely sensitive to cellular insults and are a common target in DILI.[15] Bioactivated metabolites of aromatic antiepileptic drugs, including carbamazepine, are known to induce mitochondrial toxicity.[16] The mechanisms include:

-

Inhibition of the Electron Transport Chain (ETC): Direct interaction with ETC complexes can impair respiration and ATP production.[16]

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): Damage to the inner mitochondrial membrane can cause a loss of the proton gradient, uncoupling respiration from ATP synthesis.[16][17]

-

Induction of Mitochondrial Permeability Transition (MPT): Severe mitochondrial stress can trigger the opening of the MPT pore, a non-specific channel in the inner membrane. This leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, committing the cell to death.[14][18]

This mitochondrial collapse starves the cell of energy and floods the cytoplasm with damaging molecules, accelerating cell death.

| Parameter | Effect of Bioactivated Carbamazepine | Implication |

| State 3 Respiration (ADP-stimulated) | Decreased | Impaired ATP synthesis capacity |

| State 4 Respiration (Basal) | Increased | Uncoupling of the inner mitochondrial membrane |

| Respiratory Control Ratio (RCR) | Decreased | Loss of mitochondrial coupling and efficiency |

| ATP Synthesis | Decreased | Cellular energy crisis |

| Ca2+ Uptake/Release | Impaired | Disrupted calcium homeostasis |

| Table 1: Summary of effects of bioactivated carbamazepine metabolites on isolated rat liver mitochondria, based on findings from in vitro studies.[16] |

Experimental Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

Objective: To measure changes in mitochondrial membrane potential in cultured cells exposed to a test compound, as an indicator of mitochondrial dysfunction.

Principle: JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low membrane potential and forms red-fluorescent "J-aggregates" in healthy mitochondria with high membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

-

Cultured hepatocytes or a suitable cell line (e.g., HepG2)

-

Test compound (e.g., 2-Hydroxyiminostilbene)

-

JC-1 Dye

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

-

Culture medium, PBS

-

Fluorescence plate reader or fluorescence microscope

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and CCCP as a positive control) for the desired duration (e.g., 24 hours). Include a vehicle-only control.

-

-

JC-1 Staining:

-

Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-5 µM in culture medium).

-

Remove the treatment medium from the wells and wash the cells once with warm PBS.

-

Add the JC-1 staining solution to each well.

-

Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Remove the staining solution and wash the cells twice with warm PBS.

-

Add fresh culture medium or PBS to each well.

-

Measure the fluorescence using a plate reader.

-

Read J-aggregates (red) at ~585-590 nm emission with ~514 nm excitation.

-

Read monomers (green) at ~529 nm emission with ~485 nm excitation.

-

-

-

Data Analysis:

-

Calculate the ratio of red fluorescence to green fluorescence for each well.

-

Normalize the ratios to the vehicle control group.

-

A significant decrease in the red/green ratio indicates a loss of mitochondrial membrane potential.

-

Self-Validation: The positive control, CCCP, is an uncoupling agent that will cause a robust collapse of the membrane potential. A strong decrease in the red/green ratio in CCCP-treated cells confirms that the assay is working correctly.

Oxidative Stress

The events of covalent binding and mitochondrial dysfunction culminate in a state of severe oxidative stress.[19][20] This occurs through two primary mechanisms:

-

Increased ROS Production: A damaged mitochondrial ETC "leaks" electrons, which prematurely react with oxygen to form superoxide radicals (O2•−) and other reactive oxygen species (ROS).[20]

-

Depletion of Antioxidants: The primary cellular antioxidant, glutathione (GSH), is consumed during the detoxification (conjugation) of 2-OHIS and CBZ-IQ.[8][21] This depletes the cell's ability to neutralize ROS.

This imbalance leads to widespread oxidative damage to lipids, proteins, and DNA, further compromising cellular integrity and signaling for cell death.[20]

Part 3: The Immune Response - From Hapten to Hepatitis

While direct cytotoxicity can cause liver damage, the idiosyncratic and often delayed nature of carbamazepine-induced hepatotoxicity points to a critical role for the immune system.[2] The initial metabolic and cellular damage serves as a trigger for a complex immune response.

Innate Immune Activation: The Inflammasome

Recent evidence has provided a direct link between the metabolite and the innate immune system. Studies have shown that 2-OHIS can directly activate the NLRP3 inflammasome in macrophages.[22][23] Furthermore, hepatocytes stressed by carbamazepine and its metabolites release Damage-Associated Molecular Patterns (DAMPs), such as heat shock protein 60 (HSP60).[22] These DAMPs are recognized by neighboring immune cells (like Kupffer cells, the resident macrophages of the liver), also leading to inflammasome activation.[22][23]

Inflammasome activation results in the cleavage and activation of Caspase-1, which in turn processes pro-inflammatory cytokines into their active forms, notably Interleukin-1β (IL-1β).[22] IL-1β is a potent pyrogen and inflammatory mediator that recruits other immune cells to the site of injury, amplifying the inflammatory response and contributing to liver damage.[21]

The Adaptive Immune Response and Genetic Predisposition

The protein adducts formed by 2-OHIS act as haptens. These are taken up by antigen-presenting cells (APCs), processed, and presented to T-lymphocytes. This can initiate an adaptive immune response specifically targeting hepatocytes that display these neoantigens on their surface.[2]

This adaptive response is strongly linked to host genetics. For carbamazepine-induced hypersensitivity reactions, a strong association exists with the HLA-A*3101 allele in European and Japanese populations.[2] This suggests that individuals with this genetic makeup are more likely to mount a T-cell response against the drug-protein adducts, providing a basis for the idiosyncratic nature of the toxicity.

Part 4: Experimental Systems for Studying 2-OHIS Hepatotoxicity

Investigating the complex mechanisms of DILI requires a range of experimental models, each with specific advantages and limitations.[24][25]

-

Human Liver Microsomes (HLMs): These subcellular fractions are rich in CYP enzymes and are the standard for studying metabolic pathways, identifying the enzymes involved (e.g., CYP3A4 in 2-OHIS formation), and quantifying metabolism-dependent covalent binding.[8][26] They lack cellular context and cannot be used to study downstream events like mitochondrial toxicity or immune responses.

-

Primary Human Hepatocytes (PHHs): Considered the "gold standard" in vitro model, as they retain the full complement of metabolic enzymes and cellular pathways found in vivo.[27] They are ideal for studying integrated toxic responses. However, their availability is limited, they exhibit significant inter-donor variability, and they tend to lose their phenotype rapidly in culture.[28]

-

Hepatoma Cell Lines (e.g., HepG2, HepaRG, FLC-4): These are immortalized cell lines that are readily available and provide highly reproducible results.[29] While useful for high-throughput screening and studying specific endpoints like mitochondrial function or inflammasome activation, they often have lower and variable expression of key metabolic enzymes (especially CYPs) compared to PHHs, which can limit their ability to bioactivate certain compounds.[22][29]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carbamazepine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. How to Manage a Case of Carbamazepine-Induced Hepatitis? [medscape.com]

- 6. humpath.com [humpath.com]

- 7. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fastercapital.com [fastercapital.com]

- 10. CYP3A4 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Measuring covalent binding in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Covalent binding of xenobiotics to specific proteins in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aromatic antiepileptic drugs and mitochondrial toxicity: effects on mitochondria isolated from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impaired mitochondrial function in HepG2 cells treated with hydroxy-cobalamin[c-lactam]: A cell model for idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scienceopen.com [scienceopen.com]

- 20. Oxidative Stress: Harms and Benefits for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. | Sigma-Aldrich [sigmaaldrich.com]

- 24. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro models to study hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 28. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Spontaneous Formation of 2-Hydroxyiminostilbene from Carbamazepine: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Carbamazepine (CBZ), a cornerstone therapy for epilepsy and neuropathic pain, possesses a complex metabolic profile that is intrinsically linked to its efficacy and a spectrum of idiosyncratic adverse reactions. A critical aspect of this profile is its bioactivation into reactive metabolites. This technical guide provides an in-depth exploration of the formation of 2-hydroxyiminostilbene (2-OHIS), a pivotal intermediate in a toxicity pathway originating from CBZ. We will dissect the primary enzymatic cascade responsible for its generation, elucidate the key cytochrome P450 enzymes involved, and discuss the toxicological consequences of this bioactivation. Furthermore, this guide furnishes detailed, field-proven protocols for the in vitro study and analytical quantification of 2-OHIS, designed to be self-validating and reproducible. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and mitigate the risks associated with the metabolic activation of carbamazepine.

Introduction: The Duality of Carbamazepine Metabolism

Carbamazepine is a highly effective anticonvulsant, but its clinical use is shadowed by the risk of severe, albeit rare, hypersensitivity reactions, including Stevens-Johnson syndrome (SJS) and drug-induced liver injury.[1][2] These idiosyncratic events are not typically extensions of the drug's pharmacology but are widely believed to be initiated by the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules, leading to oxidative stress and immune system activation.[3][4]

The term "spontaneous formation" in the context of this guide refers primarily to the enzymatic bioactivation of CBZ within a biological system—a process that, while not spontaneous in the chemical sense, occurs readily under physiological conditions. The principal pathway of concern involves the generation of 2-hydroxyiminostilbene (2-OHIS), a precursor to the highly reactive carbamazepine-iminoquinone (CBZ-IQ).[5][] Understanding the genesis of 2-OHIS is therefore paramount for predicting and managing the toxicological risks associated with CBZ therapy.

The Primary Bioactivation Pathway to 2-Hydroxyiminostilbene

The formation of 2-OHIS is not a direct conversion from the parent drug but a multi-step metabolic cascade. This process transforms the stable parent molecule into a series of increasingly reactive intermediates.

Mechanistic Steps

-

Primary Hydroxylation: The initial and necessary step is the aromatic hydroxylation of carbamazepine to form 2-hydroxycarbamazepine (2-OHCBZ) and 3-hydroxycarbamazepine (3-OHCBZ). The formation of the 2-hydroxy metabolite is catalyzed by several cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2B6, and CYP2E1.[]

-

Secondary Oxidation to 2-OHIS: The stable 2-OHCBZ metabolite undergoes a secondary oxidation. This critical conversion to 2-hydroxyiminostilbene (2-OHIS) is overwhelmingly catalyzed by CYP3A4 .[5][7] While other isoforms like CYP1A1, CYP2C19, and CYP3A7 can form 2-OHIS, their catalytic rate is more than tenfold lower than that of CYP3A4.[5]

-

Formation of the Ultimate Reactive Species: 2-OHIS is an intermediate that can be further oxidized to carbamazepine-iminoquinone (CBZ-IQ).[7] CBZ-IQ is a highly electrophilic species capable of forming adducts with cellular nucleophiles such as glutathione (GSH) and protein thiols, leading to cellular dysfunction and initiating an immune response.[5][7]

Visualizing the Metabolic Cascade

The following diagram illustrates the key enzymatic steps in the bioactivation of carbamazepine to its reactive iminoquinone metabolite.

Causality: The Central Role of CYP3A4

The prominence of CYP3A4 in this pathway is a critical insight for drug development.[5] Its high catalytic efficiency for the 2-OHCBZ to 2-OHIS conversion makes it the rate-limiting enzyme in the formation of the ultimate toxicant.[5][7] This has significant implications:

-

Drug-Drug Interactions (DDIs): Co-administration of CBZ with strong inhibitors of CYP3A4 (e.g., ketoconazole, clarithromycin) can decrease 2-OHIS formation, while inducers (e.g., rifampicin, St. John's Wort) can enhance it.[8][9]

-

Autoinduction: CBZ is a known inducer of CYP3A4.[9] This means that during chronic therapy, CBZ can increase the expression of the very enzyme responsible for its own bioactivation, potentially increasing the risk of toxicity over time.

-

Genetic Variability: Polymorphisms in the CYP3A4 gene can lead to inter-individual differences in enzyme activity, providing a potential explanation for why only a subset of patients experience hypersensitivity reactions.

Abiotic Degradation: Photodegradation and ROS

Separate from enzymatic metabolism, carbamazepine can undergo degradation in aqueous environments when exposed to UV light, a process relevant to environmental fate studies and pharmaceutical stability testing. This "spontaneous" degradation is driven by reactive oxygen species (ROS).[10] Studies have shown that under far-UVC irradiation (222 nm), CBZ degradation is accelerated due to the in-situ generation of ROS, with the hydroxyl radical (•OH) being the major contributor.[11][12][13] This self-sensitized photodegradation occurs via electron transfer interactions between the excited state of CBZ and water molecules.[10][12] While this pathway also leads to CBZ breakdown, the resulting transformation products and toxicological implications differ from the specific, enzyme-mediated bioactivation to 2-OHIS.

Toxicological Consequences of 2-OHIS Formation

The generation of 2-OHIS and its successor, CBZ-IQ, is the initiating event in a cascade of cellular and immunological insults.

-

Oxidative Stress: The formation of CBZ-IQ can deplete cellular stores of glutathione (GSH), a primary antioxidant, leading to oxidative stress and cellular damage.[2]

-

Haptenization and Immune Activation: Covalent binding of CBZ-IQ to cellular proteins forms neoantigens. These modified proteins can be recognized as foreign by the immune system, triggering an adaptive immune response that is characteristic of drug hypersensitivity.

-

Inflammasome Activation: Recent evidence suggests that 2-OHIS itself, or the cellular stress it induces, can activate inflammasomes.[4] Inflammasomes are intracellular protein complexes that, upon activation, lead to the release of pro-inflammatory cytokines like IL-1β, directly linking the reactive metabolite to the inflammatory response seen in hypersensitivity reactions.[4]

Methodologies for Investigation

Studying the formation of 2-OHIS requires robust in vitro systems and highly sensitive analytical techniques. The following protocols are designed to provide a validated workflow for researchers.

Protocol 1: In Vitro Formation of 2-OHIS using Human Liver Microsomes (HLMs)

Causality Statement: This protocol uses HLMs as a source of concentrated drug-metabolizing enzymes, particularly cytochrome P450s. An NADPH-regenerating system is included because P450-mediated reactions are NADPH-dependent. The use of a specific substrate (2-OHCBZ) and selective chemical inhibitors (e.g., ketoconazole for CYP3A4) allows for the definitive identification of the enzymes responsible for 2-OHIS formation, making the experiment self-validating.

Experimental Workflow Diagram:

Step-by-Step Methodology:

-

Prepare Reagents:

-

NADPH-Regenerating System: Prepare a stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

-

HLM Suspension: Dilute pooled human liver microsomes (e.g., to 1 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

-

Substrate Solution: Prepare a stock solution of 2-hydroxycarbamazepine in a suitable solvent (e.g., methanol).

-

-

Incubation Procedure:

-

In a microcentrifuge tube, combine the HLM suspension, NADPH-regenerating system, and phosphate buffer.

-

(Optional Control) For reaction phenotyping, pre-incubate a parallel set of tubes with a selective CYP3A4 inhibitor (e.g., 1 µM ketoconazole) for 10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the 2-OHCBZ substrate. The final concentration should be chosen based on desired kinetics (e.g., 50 µM).[7]

-

Incubate the mixture in a shaking water bath at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like carbamazepine itself).[7]

-

Vortex thoroughly to precipitate the microsomal protein.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the protein.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

Protocol 2: HPLC-MS/MS Quantification of 2-OHIS

Causality Statement: This protocol uses High-Performance Liquid Chromatography (HPLC) for physical separation of the analyte (2-OHIS) from the substrate (2-OHCBZ) and other matrix components. Tandem Mass Spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte, ensuring accurate quantification even at low concentrations.

Typical HPLC-MS/MS Parameters:

| Parameter | Specification | Rationale |

| HPLC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good hydrophobic retention and separation for CBZ and its metabolites. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting analytes from the C18 column. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical scale columns, balancing speed and resolution. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for these molecules; positive mode yields strong protonated molecular ions [M+H]+. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity by isolating a precursor ion and detecting a specific fragment ion. |

| MRM Transition | 2-OHIS: m/z 225 → [Fragment Ion] | Note: Exact m/z values must be determined empirically by infusing pure standards. The precursor [M+H]+ for 2-OHIS is ~225. A suitable, stable fragment ion is selected for monitoring. |

| Internal Standard | Monitor corresponding MRM transition | Used to correct for variations in sample preparation and instrument response. |

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of an authenticated 2-OHIS standard.

-

Plot the peak area ratio (Analyte/Internal Standard) against the concentration.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r² > 0.99).

-

Use this equation to calculate the concentration of 2-OHIS formed in the unknown HLM samples.

-

Calculate the rate of formation (e.g., in pmol/min/mg protein).

Conclusion and Future Perspectives

The formation of 2-hydroxyiminostilbene is a critical bioactivation step that links carbamazepine metabolism to a tangible risk of idiosyncratic toxicity. The pathway, driven primarily by CYP3A4, represents a key vulnerability that is influenced by co-medications, genetic factors, and the drug's own autoinductive properties. For drug development professionals, understanding this pathway is not merely an academic exercise; it is essential for designing rational drug-drug interaction studies, interpreting preclinical toxicology data, and developing strategies to identify at-risk patient populations.

Future research should focus on developing qualified biomarkers for this pathway and creating more sophisticated in vitro models (e.g., co-cultures, organ-on-a-chip) that can better recapitulate the complex interplay between metabolic activation and immune response. By continuing to unravel the mechanisms behind the formation and action of 2-OHIS, the scientific community can work towards safer and more personalized use of carbamazepine and other drugs with similar metabolic liabilities.

References

-

Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene. Drug Metabolism and Disposition, 33(12), 1819–1826. [Link]

-

Wang, D., et al. (2024). Reactive Oxygen Species Generated in Situ During Carbamazepine Photodegradation at 222 nm Far-UVC: Unexpected Role of H2O Molecules. Environmental Science & Technology. [Link]

-

Al-Hasani, N., & As-Sultany, M. (2023). Carbamazepine Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Duca, G., et al. (2021). Degradation of Carbamazepine from Aqueous Solutions via TiO2-Assisted Photocatalysis. Catalysts, 11(10), 1251. [Link]

-

Pearce, R. E., Uetrecht, J. P., & Leeder, J. S. (2005). Pathways of Carbamazepine Bioactivation In Vitro II. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxyiminostilbene. ResearchGate. [Link]

-

Rendic, S., & Guengerich, F. P. (2021). Metabolic reactions and toxication of carbamazepine and metabolites. ResearchGate. [Link]

-

Wang, D., et al. (2024). Reactive Oxygen Species Generated in Situ During Carbamazepine Photodegradation at 222 nm Far-UVC: Unexpected Role of H2O Molecules. Environmental Science & Technology. [Link]

-

Wang, D., et al. (2024). Reactive Oxygen Species Generated in Situ During Carbamazepine Photodegradation at 222 nm Far-UVC: Unexpected Role of H2O Molecules. PubMed. [Link]

-

Whirl-Carrillo, M., et al. (2021). Carbamazepine Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637-1649. [Link]

-

Asconapé, J. J. (2023). Carbamazepine Toxicity: Practice Essentials, Pathophysiology, Etiology. Medscape. [Link]

-

Wang, D., et al. (2024). Reactive Oxygen Species Generated in Situ During Carbamazepine Photodegradation at 222 nm Far-UVC. ACS Publications. [Link]

-

Tanimoto, T., et al. (2017). Metabolic Activation and Inflammation Reactions Involved in Carbamazepine-Induced Liver Injury. Toxicological Sciences, 158(1), 143-154. [Link]

-

Kato, R., et al. (2019). The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions. Drug Metabolism and Disposition, 47(10), 1093-1096. [Link]

-

Britz, H., et al. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential. Pharmaceutics, 13(12), 2167. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. The 2-Hydroxyiminostilbene Metabolite of Carbamazepine or the Supernatant from Incubation of Hepatocytes with Carbamazepine Activates Inflammasomes: Implications for Carbamazepine-Induced Hypersensitivity Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carbamazepine Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 9. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reactive Oxygen Species Generated in Situ During Carbamazepine Photodegradation at 222 nm Far-UVC: Unexpected Role of H2O Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Topic: 2-Hydroxyiminostilbene Adduct Formation with Cellular Macromolecules

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Understanding Reactive Metabolites

In the landscape of drug development and toxicology, the formation of reactive metabolites represents a critical juncture where pharmacology can diverge into pathology. While the parent drug may exhibit a well-defined therapeutic profile, its metabolic transformation can yield chemically reactive species capable of covalently binding to cellular macromolecules. This process, known as adduct formation, can disrupt cellular function, elicit immune responses, and lead to idiosyncratic adverse drug reactions (IADRs)—unpredictable and severe events that are a major cause of drug attrition and post-market withdrawal.

The anticonvulsant drug carbamazepine (CBZ) is a case in point. Despite its efficacy, its use is associated with a risk of severe hypersensitivity reactions, which are thought to be mediated by its metabolic bioactivation.[1][2] This guide focuses on a key player in this process: 2-hydroxyiminostilbene (2-OHIS) , a secondary metabolite of CBZ. We will dissect the pathway of its formation, the chemistry of its interaction with proteins and DNA, the state-of-the-art methodologies for its detection, and the ultimate biological consequences of adduct formation. This document is designed not as a mere collection of protocols, but as a foundational guide for the scientists dedicated to unravelling the mechanisms of drug toxicity and developing safer medicines.

Part I: The Bioactivation Cascade: From Carbamazepine to a Reactive Intermediate

The journey from the stable parent drug, carbamazepine, to the reactive 2-hydroxyiminostilbene is a multi-step process primarily occurring in the liver. Understanding this pathway is fundamental to appreciating why and how adducts form.

The metabolic activation of carbamazepine is not a single reaction but a cascade. While primary metabolism generates several metabolites, including the pharmacologically active carbamazepine-10,11-epoxide (CBZE), a more insidious pathway involves aromatic hydroxylation.[3] The critical step for the formation of 2-OHIS is the secondary oxidation of an intermediate metabolite, 2-hydroxycarbamazepine.

This bioactivation is predominantly catalyzed by the cytochrome P450 enzyme system, with CYP3A4 playing the principal role.[4] CYP3A4 oxidizes 2-hydroxycarbamazepine to form 2-hydroxyiminostilbene (2-OHIS). However, the story doesn't end there. 2-OHIS is in equilibrium with its tautomer, and can be further oxidized to an even more reactive species: carbamazepine-iminoquinone (CBZ-IQ) .[4][5] Both 2-OHIS and CBZ-IQ are electrophilic species, meaning they are electron-deficient and actively seek out electron-rich nucleophiles within the cell—namely, our proteins and DNA.

Caption: Metabolic bioactivation pathway of Carbamazepine to reactive intermediates.

Part II: The Chemistry of Covalent Adduction

Once formed, the electrophilic 2-OHIS and its iminoquinone derivative (CBZ-IQ) are poised to react with cellular nucleophiles. Covalent binding occurs when an electron-rich atom in a biological macromolecule attacks the electron-deficient center of the reactive metabolite, forming a stable, irreversible bond.

Protein Adducts: The Hapten Hypothesis

Proteins are abundant targets due to the presence of several amino acids with nucleophilic side chains. The most common targets include:

-

Cysteine: The thiol group (-SH) is a potent nucleophile.

-

Histidine: The imidazole ring is nucleophilic.

-

Lysine: The primary amine (-NH2) on the side chain can act as a nucleophile.

Studies have identified specific adduction sites on key proteins. For instance, mass spectrometry has revealed that CBZ metabolites form adducts with Human Serum Albumin (HSA) at histidine residues (His146 and His338) and with Glutathione-S-Transferase Pi (GSTP) at a cysteine residue (Cys47).[2]

When a small molecule like 2-OHIS binds to a large protein, it forms a hapten-carrier complex . This modified protein can be recognized as foreign by the immune system, initiating an adaptive immune response that is believed to underlie the hypersensitivity reactions seen with carbamazepine.[2]

DNA Adducts: The Genotoxic Threat

DNA bases also contain numerous nucleophilic sites, making them potential targets for electrophilic attack. While protein adduction is more directly linked to CBZ hypersensitivity, the potential for DNA adduction carries implications for genotoxicity and carcinogenesis. Key nucleophilic sites in DNA include:[6][7]

-

Guanine: The N7 and C8 positions are highly susceptible to attack.

-

Adenine: The N1, N3, and N6 positions can be targets.

The formation of a DNA adduct can distort the double helix, leading to errors during DNA replication or transcription. If not repaired by the cell's DNA repair machinery, these lesions can become fixed as mutations, a critical initiating event in carcinogenesis.[6]

Caption: The fundamental chemistry of covalent adduct formation.

Part III: A Practical Guide to Adduct Detection and Characterization

Identifying and quantifying adducts is a complex analytical challenge requiring sensitive and specific methodologies. The choice of method depends on whether the target is a protein or DNA and the specific question being asked.

Workflow 1: Protein Adduct Characterization using Mass Spectrometry

The gold standard for identifying protein adducts is liquid chromatography-tandem mass spectrometry (LC-MS/MS) in a "bottom-up" proteomics workflow. This approach allows for the definitive identification of the modified protein and the precise location of the adduction site.

Experimental Protocol: In Vitro Protein Adduction Analysis

-

Incubation:

-

Combine the test compound (e.g., carbamazepine or 2-hydroxycarbamazepine) with a source of metabolic enzymes, such as Human Liver Microsomes (HLMs).[2][4]

-

Include necessary cofactors, primarily an NADPH-regenerating system, to support P450 activity.

-

Add a target protein of interest (e.g., Human Serum Albumin) to the incubation mixture.

-

Incubate at 37°C for a defined period (e.g., 60 minutes). Run parallel controls without the test compound or without NADPH.

-

-

Protein Isolation:

-

Terminate the reaction (e.g., by adding ice-cold acetonitrile).

-

Isolate the target protein from the complex mixture using methods like gel electrophoresis (SDS-PAGE) or size-exclusion chromatography.

-

-

Proteolytic Digestion:

-

Denature the isolated protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).

-

Digest the protein into smaller peptides using a sequence-specific protease, most commonly trypsin.

-

-

-

Separate the resulting peptides using reverse-phase liquid chromatography.

-

Elute the peptides directly into a high-resolution mass spectrometer.

-

The mass spectrometer will perform two stages of analysis:

-

MS1: Measures the mass-to-charge ratio (m/z) of the intact peptides. Peptides carrying the adduct will have a specific mass increase corresponding to the molecular weight of 2-OHIS.

-

MS2 (Tandem MS): The instrument isolates a peptide of interest (a "precursor ion") and fragments it. It then measures the m/z of the fragments.

-

-

-

Data Analysis: [10]

-

Use specialized software to search the MS2 fragmentation data against a protein sequence database.

-

The software will identify the peptide sequence. By analyzing the mass shift in the fragment ions, it can pinpoint the exact amino acid that was modified by the adduct.

-

Caption: Workflow for mass spectrometry-based protein adduct identification.

Workflow 2: DNA Adduct Detection Methodologies

Detecting DNA adducts, which are often present at very low levels (e.g., 1 adduct per 10⁸ normal bases), requires exceptionally sensitive techniques.

Experimental Protocol: LC-MS/MS for DNA Adducts

-

Exposure & DNA Isolation:

-

Expose cells or animals to the compound of interest. Alternatively, react the compound with purified calf thymus DNA in vitro.[11]

-

Isolate genomic DNA using a high-purity extraction kit, ensuring removal of contaminating proteins and RNA.

-

-

DNA Hydrolysis:

-

Enzymatically hydrolyze the DNA to its constituent 2'-deoxynucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, alkaline phosphatase).[11] This is a critical step to ensure complete digestion without artifactual modification.

-

-

LC-MS/MS Analysis:

-

Analyze the nucleoside mixture using LC-MS/MS, typically with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM: This highly specific technique is programmed to look only for a specific "transition" — the fragmentation of the adducted nucleoside precursor ion into a characteristic product ion (often the adducted base itself).

-

Quantification is achieved by comparing the signal to that of a stable isotope-labeled internal standard.

-

Alternative Detection Methods:

-

³²P-Postlabeling: A highly sensitive, older technique that does not require prior knowledge of the adduct structure. DNA is digested, adducted nucleotides are enriched and then radiolabeled with ³²P-ATP, separated by thin-layer chromatography, and detected by autoradiography.[12]

-

Immunoassays: If the structure of an adduct is known, a highly specific monoclonal antibody can be raised against it. This antibody can then be used in a competitive ELISA format to rapidly screen and quantify the adduct level in many samples.[13][14]

Part IV: The Cellular Fallout: Biological Consequences of Adduct Formation

The formation of a covalent adduct is not a silent event. It is a molecular lesion that can trigger a cascade of cellular responses, culminating in toxicity.

Immune Activation and Hypersensitivity

As previously mentioned, protein adducts acting as haptens are a key initiating event in immune-mediated drug reactions. A more nuanced mechanism involves the activation of the inflammasome .

Recent research has shown that 2-OHIS itself can directly activate the NLRP3 inflammasome in immune cells like macrophages.[15] Furthermore, the cellular stress caused by reactive metabolite formation in hepatocytes can cause them to release Damage-Associated Molecular Patterns (DAMPs), such as HSP60. These DAMPs can also activate the inflammasome in neighboring immune cells.[15]

Inflammasome activation leads to the cleavage and activation of Caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their active, secreted forms. This potent inflammatory response is a key driver of the systemic symptoms seen in drug hypersensitivity syndromes.

Sources

- 1. Human in vitro glutathionyl and protein adducts of carbamazepine-10,11-epoxide, a stable and pharmacologically active metabolite of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from Epoxide Metabolites of Carbamazepine in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbamazepine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pathways of carbamazepine bioactivation in vitro: II. The role of human cytochrome P450 enzymes in the formation of 2-hydroxyiminostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of DNA adducts by the carcinogen N-hydroxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]